molecular formula C14H19ClN2O B11986239 N-(4-chlorophenyl)-N'-(cyclohexylmethyl)urea CAS No. 303092-08-2

N-(4-chlorophenyl)-N'-(cyclohexylmethyl)urea

Katalognummer: B11986239
CAS-Nummer: 303092-08-2
Molekulargewicht: 266.76 g/mol
InChI-Schlüssel: UOKQGNVTXXIPPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-N’-(cyclohexylmethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-(cyclohexylmethyl)urea typically involves the reaction of 4-chloroaniline with cyclohexylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction can be represented as follows:

4-chloroaniline+cyclohexylmethyl isocyanateN-(4-chlorophenyl)-N’-(cyclohexylmethyl)urea\text{4-chloroaniline} + \text{cyclohexylmethyl isocyanate} \rightarrow \text{N-(4-chlorophenyl)-N'-(cyclohexylmethyl)urea} 4-chloroaniline+cyclohexylmethyl isocyanate→N-(4-chlorophenyl)-N’-(cyclohexylmethyl)urea

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-N’-(cyclohexylmethyl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorophenyl)-N’-(cyclohexylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: May be studied for its interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-(4-chlorophenyl)-N’-(cyclohexylmethyl)urea exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-chlorophenyl)-N’-methylurea: Similar structure but with a methyl group instead of a cyclohexylmethyl group.

    N-(4-chlorophenyl)-N’-phenylurea: Features a phenyl group instead of a cyclohexylmethyl group.

Uniqueness

N-(4-chlorophenyl)-N’-(cyclohexylmethyl)urea is unique due to the presence of both the 4-chlorophenyl and cyclohexylmethyl groups, which may confer distinct chemical and biological properties compared to other urea derivatives.

Eigenschaften

CAS-Nummer

303092-08-2

Molekularformel

C14H19ClN2O

Molekulargewicht

266.76 g/mol

IUPAC-Name

1-(4-chlorophenyl)-3-(cyclohexylmethyl)urea

InChI

InChI=1S/C14H19ClN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H2,16,17,18)

InChI-Schlüssel

UOKQGNVTXXIPPQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.